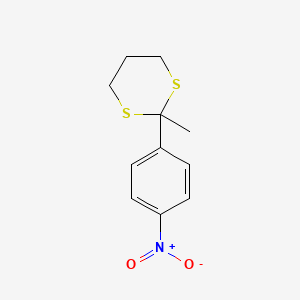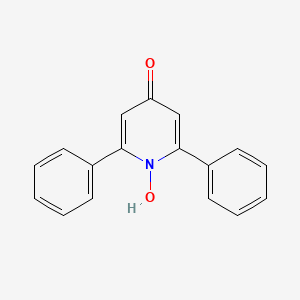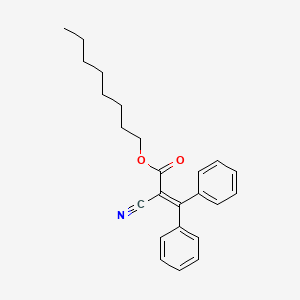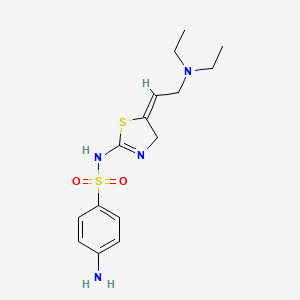
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a benzenesulfonamide group, and a diethylaminoethylidene moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-benzenesulfonamide with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature control, mixing, and monitoring ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated reagents, alkylating agents; reactions are performed under basic or acidic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, leading to the disruption of folate synthesis in microorganisms, thereby exhibiting antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)benzenesulfonamide
- 4-Amino-N-(5-(2-(dimethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide
- 4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-oxazolyl)benzenesulfonamide
Uniqueness
4-Amino-N-(5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the diethylaminoethylidene moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
72051-63-9 |
|---|---|
Molekularformel |
C15H22N4O2S2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
4-amino-N-[(5E)-5-[2-(diethylamino)ethylidene]-4H-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H22N4O2S2/c1-3-19(4-2)10-9-13-11-17-15(22-13)18-23(20,21)14-7-5-12(16)6-8-14/h5-9H,3-4,10-11,16H2,1-2H3,(H,17,18)/b13-9+ |
InChI-Schlüssel |
TWUVTWGDJCVDOY-UKTHLTGXSA-N |
Isomerische SMILES |
CCN(CC)C/C=C/1\CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCN(CC)CC=C1CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


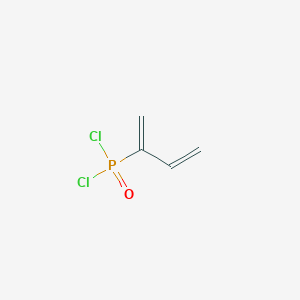
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
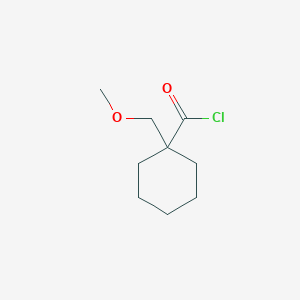
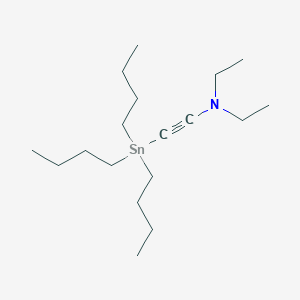

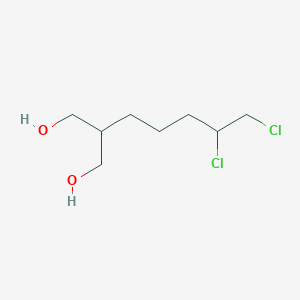
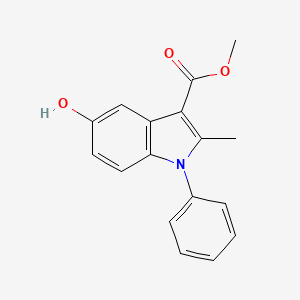
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)

![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
